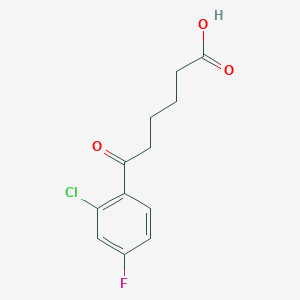

6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid

描述

属性

IUPAC Name |

6-(2-chloro-4-fluorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c13-10-7-8(14)5-6-9(10)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSDVQYVEWAOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262293 | |

| Record name | 2-Chloro-4-fluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-44-4 | |

| Record name | 2-Chloro-4-fluoro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid typically involves the reaction of 2-chloro-4-fluorobenzene with a suitable hexanoic acid derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2-chloro-4-fluorobenzene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .

化学反应分析

Types of Reactions

6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For

生物活性

6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid (CAS No. 951889-44-4) is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by a hexanoic acid backbone with a chlorinated and fluorinated phenyl group, this compound exhibits unique chemical properties that influence its interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

- Molecular Formula : C12H12ClF O3

- Molecular Weight : 258.68 g/mol

- Structural Features : The presence of both chlorine and fluorine atoms in the phenyl group enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cellular signaling.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activities, impacting signal transduction pathways crucial for cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Initial findings suggest potential antimicrobial effects, although further research is needed to confirm these properties.

- Anticancer Potential : Some studies indicate that the compound may have anticancer activity through its effects on cell growth and apoptosis.

Case Studies

Several investigations have explored the biological activity of this compound:

- Inhibition of Enzymatic Activity : A study demonstrated that the compound effectively inhibited the activity of certain metabolic enzymes, leading to altered metabolic pathways associated with inflammation .

- Cell Line Studies : In vitro studies using cancer cell lines indicated that treatment with this compound resulted in reduced cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .

- Animal Models : Research involving animal models has shown promising results regarding the anti-inflammatory effects of the compound, indicating its potential for therapeutic use in conditions such as arthritis .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(2-Bromophenyl)-6-oxohexanoic acid | Contains bromine instead of chlorine | Higher reactivity due to bromine's larger atomic size |

| 6-(2-Fluorophenyl)-6-oxohexanoic acid | Contains fluorine instead of chlorine | Different biological activity due to fluorine's electronegativity |

| 6-(2-Methylphenyl)-6-oxohexanoic acid | Features a methyl group instead of chlorine | Lacks halogen reactivity; may have different applications |

The combination of chlorine and fluorine substituents in this compound contributes to its distinctive reactivity profile compared to its analogs .

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

*Calculated based on formula C₁₂H₁₂ClFO₃.

Key : EWGs = Electron-withdrawing groups; EDGs = Electron-donating groups.

Insights :

- Electron-withdrawing vs. donating groups : The chloro and fluoro substituents in the target compound enhance electrophilicity at the ketone and carboxylic acid groups compared to methoxy (EDG) analogues . This affects reactivity in nucleophilic acyl substitutions or condensations.

- Lipophilicity : Bulky substituents like isopropylphenyl (logP ~4.8) increase hydrophobicity compared to hydroxyethoxy derivatives (logP ~0.5) .

- Melting points : Dichlorophenyl and naphthyl derivatives likely exhibit higher melting points due to stronger intermolecular forces .

Friedel-Crafts Acylation Derivatives

- 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid: Synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride (60% yield) .

- Target compound (hypothetical route): Likely requires similar acylation with 2-chloro-4-fluorobenzene.

Functional Group Transformations

- Esterification: Methyl ester of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid achieved 94% yield , suggesting high efficiency even with EDGs.

- Reduction: Zinc amalgam reduction of methyl esters (e.g., 33% yield for 6-(2,5-dimethoxyphenyl)hexanoate) highlights challenges in preserving aromatic substituents during reduction .

常见问题

Basic Research Question

- Solubility Testing : Use a shake-flask method with solvents like DMSO, methanol, or aqueous buffers (pH 1–10). For example, 4-chlorophenylacetic acid is highly soluble in ethanol and ether but sparingly soluble in water .

- Stability Assessment :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Photostability : Expose the compound to UV-Vis light and monitor degradation via HPLC .

- pH Stability : Incubate in buffers and analyze by LC-MS for hydrolysis products (e.g., decarboxylation at high pH).

What advanced analytical techniques are recommended for characterizing this compound?

Advanced Research Question

- Structural Elucidation :

- Crystallography : X-ray diffraction can resolve conformational preferences, as seen in oxazolo-pyridine carboxylic acid derivatives .

How do electronic effects of the 2-chloro-4-fluorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question

The substituents induce both electron-withdrawing (Cl, F) and ortho/para-directing effects:

- Electrophilic Substitution : The fluorine atom deactivates the ring but directs incoming electrophiles to the meta position relative to itself.

- Nucleophilic Attack : The ketone group in the 6-oxohexanoic chain is susceptible to nucleophilic addition (e.g., Grignard reagents), but steric hindrance from the aryl group may slow reactivity.

- Acid Catalysis : The carboxylic acid group can participate in hydrogen bonding, influencing reaction pathways in heterocyclic synthesis .

How should researchers address contradictory data in reaction yields or spectroscopic results?

Advanced Research Question

- Yield Discrepancies :

- Spectroscopic Contradictions :

- Dynamic Effects : Variable-temperature NMR can resolve conformational exchange broadening.

- Solvent Artifacts : Compare spectra in deuterated vs. non-deuterated solvents to exclude solvent interactions .

What biological or material science applications are plausible for this compound, based on structural analogs?

Advanced Research Question

- Drug Discovery : The fluorophenyl and carboxylic acid moieties are common in NSAIDs and enzyme inhibitors. For example, oxazolo-pyridine derivatives show antimicrobial and anticancer activity .

- Material Science : The aromatic and polar functional groups may enable use in liquid crystals or polymer precursors, similar to chlorophenylacetic acid derivatives .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P264, P305+P351+P338 precautions) .

- Waste Disposal : Collect chemical waste in sealed containers and transfer to certified facilities for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。